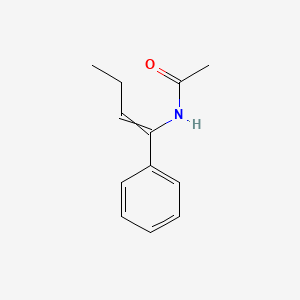
N-(1-Phenylbut-1-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylbut-1-en-1-yl)acetamide is a chemical compound with the molecular formula C12H15NO It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenylbutenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylbut-1-en-1-yl)acetamide typically involves the reaction of 1-phenylbut-1-en-1-amine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction can be represented as follows:
1-Phenylbut-1-en-1-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylbut-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of phenylbutenyl oxides.
Reduction: Formation of 1-phenylbut-1-en-1-amine.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(1-Phenylbut-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-Phenylbut-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Phenylethenyl)acetamide
- N-(1-Phenylprop-1-en-1-yl)acetamide
- N-(1-Phenylbut-1-en-1-yl)acetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Biological Activity
N-(1-Phenylbut-1-en-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by a phenyl group attached to a butenyl chain. The molecular formula is C12H15NO, and its structure can be represented as follows:
Antioxidant Activity
Recent studies have investigated the antioxidant properties of this compound. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is a common method for assessing antioxidant capacity.
Table 1: Antioxidant Activity of this compound
The results demonstrated that this compound exhibits significant antioxidant activity, with an IC50 value indicating effective radical scavenging capabilities.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies showed that the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of this compound
These findings suggest that the compound possesses moderate antibacterial activity against the tested strains, warranting further investigation into its mechanisms of action.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, particularly the presence of the phenyl group and the acetamide moiety. These components may facilitate interactions with biological targets such as enzymes or receptors involved in oxidative stress and microbial resistance.
Case Studies
A notable case study highlighted the use of this compound in a therapeutic context where it was administered to assess its efficacy in reducing oxidative stress markers in a model organism. The study reported a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced cellular protection against oxidative damage.
Properties
CAS No. |
177750-36-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(1-phenylbut-1-enyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-7-12(13-10(2)14)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3,(H,13,14) |
InChI Key |
FNTSKAYFYGJOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















